molecular formula C24H20N6O7 B11106235 N',N''-[(2-methoxy-5-methylbenzene-1,3-diyl)di(E)methylylidene]bis(3-nitrobenzohydrazide)

N',N''-[(2-methoxy-5-methylbenzene-1,3-diyl)di(E)methylylidene]bis(3-nitrobenzohydrazide)

Cat. No.: B11106235
M. Wt: 504.5 g/mol
InChI Key: MCLFYALEWXAFIK-BKHCZYBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(E)-{2-METHOXY-5-METHYL-3-[(E)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]-3-NITROBENZOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as methoxy, methyl, nitro, and formamido groups. These functional groups contribute to the compound’s unique chemical properties and reactivity.

Preparation Methods

The synthesis of N’-[(E)-{2-METHOXY-5-METHYL-3-[(E)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]-3-NITROBENZOHYDRAZIDE typically involves a multi-step process. One common synthetic route includes the condensation of 3-nitrobenzohydrazide with an aldehyde or ketone derivative containing the desired substituents. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N’-[(E)-{2-METHOXY-5-METHYL-3-[(E)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]-3-NITROBENZOHYDRAZIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N’-[(E)-{2-METHOXY-5-METHYL-3-[(E)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]-3-NITROBENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-{2-METHOXY-5-METHYL-3-[(E)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]-3-NITROBENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. Specific pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression .

Comparison with Similar Compounds

N’-[(E)-{2-METHOXY-5-METHYL-3-[(E)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]-3-NITROBENZOHYDRAZIDE can be compared with other similar compounds, such as:

The uniqueness of N’-[(E)-{2-METHOXY-5-METHYL-3-[(E)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]-3-NITROBENZOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H20N6O7

Molecular Weight

504.5 g/mol

IUPAC Name

N-[(E)-[2-methoxy-5-methyl-3-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl]methylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C24H20N6O7/c1-15-9-18(13-25-27-23(31)16-5-3-7-20(11-16)29(33)34)22(37-2)19(10-15)14-26-28-24(32)17-6-4-8-21(12-17)30(35)36/h3-14H,1-2H3,(H,27,31)(H,28,32)/b25-13+,26-14+

InChI Key

MCLFYALEWXAFIK-BKHCZYBLSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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